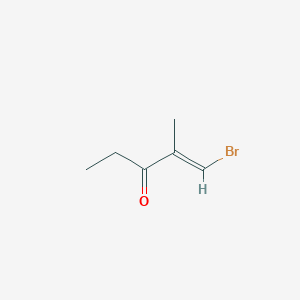

(1E)-1-bromo-2-methylpent-1-en-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-bromo-2-methylpent-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c1-3-6(8)5(2)4-7/h4H,3H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCRFGTWHFJPLF-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C(=C/Br)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1e 1 Bromo 2 Methylpent 1 En 3 One and Analogous Structures

Direct Halogenation Strategies for Ketone and Enone Systems

Direct halogenation serves as a primary pathway for the synthesis of halogenated ketones. The specific approach depends on the saturation of the starting ketone precursor.

Alpha-Bromination of Saturated Ketone Precursors via Enolization

The synthesis of α-bromo ketones can be achieved through the acid-catalyzed halogenation of a corresponding saturated ketone. libretexts.org For the target compound, this would involve the α-bromination of 2-methylpentan-3-one. This reaction proceeds through the formation of an enol intermediate, which is the key nucleophilic species. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which facilitates the tautomerization to the enol form. masterorganicchemistry.com Because enols tend to form on the more substituted α-carbon, subsequent reaction with an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS) in an acetic acid solvent, leads to the formation of the α-bromo ketone. masterorganicchemistry.comlibretexts.org The rate of this halogenation is dependent on the concentration of the ketone and the acid, but not the halogen, indicating that the formation of the enol is the rate-limiting step. libretexts.org The resulting α-bromo ketone can then be subjected to elimination reactions, typically by heating with a base like pyridine, to introduce the α,β-unsaturation and yield the desired enone structure. libretexts.orglibretexts.org

α'-Bromination of α,β-Unsaturated Ketones

A more direct route involves the bromination of an α,β-unsaturated ketone precursor, such as 2-methylpent-1-en-3-one. This targets the α'-position (the carbon adjacent to the carbonyl on the saturated side), but allylic bromination at the methyl group is a potential side reaction. Selective methods have been developed to favor α'-bromination.

N-Bromosuccinimide (NBS) is a widely used reagent for bromination, particularly at allylic positions. masterorganicchemistry.com In the context of α,β-unsaturated ketones, NBS can serve as an effective source of electrophilic bromine. The use of NBS is often preferred over diatomic bromine (Br₂) because it can provide a low, constant concentration of Br₂, which helps to suppress competing reactions such as addition to the carbon-carbon double bond. masterorganicchemistry.comyoutube.com The reaction is typically initiated by light or a radical initiator and proceeds via a free-radical chain mechanism. masterorganicchemistry.comchemistrysteps.com The process involves the abstraction of an allylic hydrogen, forming a resonance-stabilized allylic radical, which then reacts with Br₂ generated in situ from NBS and trace HBr. youtube.comchemistrysteps.com

Recent methodologies have demonstrated that the efficiency of NBS-mediated bromination of α,β-unsaturated ketones can be significantly enhanced by using a catalyst. An efficient method utilizes N-bromosuccinimide as the brominating agent in a reaction mediated by selenium dioxide (SeO₂) and catalyzed by p-toluenesulfonic acid (PTSA). nih.gov This approach provides a versatile route to α,β-unsaturated α′-bromoketones. nih.gov SeO₂ is known to be an effective reagent for the oxidation of the α-position of carbonyl compounds. chem-station.com In this context, it facilitates the bromination at the α'-position, leading to good yields of the desired products. nih.gov

The selective synthesis of either mono- or di-brominated products can be achieved by carefully controlling the reaction conditions and the molar equivalents of the reagents. nih.gov In the SeO₂-mediated bromination of α,β-unsaturated ketones with NBS, factors such as reaction time, temperature, and the stoichiometry of NBS, SeO₂, and PTSA are critical.

For instance, using one equivalent of NBS in the presence of catalytic SeO₂ and PTSA at a moderate temperature for a short duration favors the formation of the monobrominated product. nih.gov Increasing the equivalents of NBS and the reaction time can lead to the formation of dibrominated byproducts. nih.gov The absence of the acid catalyst often results in no reaction, highlighting its crucial role in the process. nih.gov

Table 1: Optimization of SeO₂-Mediated Bromination of a Model α,β-Unsaturated Ketone

| Entry | NBS (Equivalents) | SeO₂ (Equivalents) | Acid (PTSA) | Temperature (°C) | Time (h) | Product Yield (%) (Mono- vs. Di-bromo) |

|---|---|---|---|---|---|---|

| 1 | 1.0 | 1.0 | Present | 50 | 0.5 | 80% (mono) |

| 2 | 1.0 | 1.0 | Present | 80 | 2.0 | 70% (mono), 20% (di) |

| 3 | 2.0 | 1.0 | Present | 80 | 2.0 | High yield (di) |

| 4 | 1.0 | 0.0 | Present | 50 | 0.5 | 50% (mono) |

This table is a generalized representation based on findings for analogous structures. nih.gov

Olefination and Vinylic Bromination Approaches

Alternative synthetic strategies involve constructing the carbon skeleton and introducing the bromo-alkene functionality through olefination and vinylic bromination reactions. These methods offer a different retrosynthetic disconnection.

One potential route is the Wittig reaction or Horner-Wadsworth-Emmons reaction. mdpi.com This could involve the reaction of an appropriate phosphorus ylide with a suitable α-keto-aldehyde or a related species. However, controlling the stereochemistry to achieve the desired (E)-isomer can be a challenge.

Another approach is the direct synthesis of the vinyl bromide moiety. Various methods exist for preparing vinyl bromides. organic-chemistry.org For instance, the halogenation of enolizable ketones using reagents based on (PhO)₃P-halogen can yield vinyl halides under mild conditions. organic-chemistry.org Additionally, the anti-Markovnikov hydrobromination of terminal alkynes can produce terminal (E)-alkenyl bromides with high regio- and diastereoselectivity. organic-chemistry.org This would require a precursor such as 2-methylpent-1-yn-3-one, which could then be subjected to hydrobromination to install the bromine at the C1 position with the correct stereochemistry.

Preparation from Haloalkynes

The synthesis of β-halovinyl ketones from alkyne precursors is a significant pathway. One efficient method involves a one-pot cascade reaction beginning with a Sonogashira coupling of a terminal alkyne with an acid chloride, followed by hydrohalogenation. frontiersin.org This sequential process allows for the construction of the carbon skeleton and the stereoselective introduction of the halogen.

For instance, the reaction of terminal alkynes with acyl bromides can produce β-bromovinyl ketones with high stereoselectivity. frontiersin.org The choice of acid halide is crucial; while acyl chlorides lead to β-chlorovinyl ketones, acyl bromides yield the corresponding β-bromovinyl ketones in satisfactory yields. frontiersin.org Typically, these reactions show a strong preference for the Z-isomer due to the syn-addition of the hydrohalic acid to the ynone intermediate. frontiersin.org

Table 1: Synthesis of (Z)-β-Bromovinyl Ketone from Phenylacetylene and Benzoyl Bromide frontiersin.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Z/E Ratio |

|---|

This table illustrates a typical outcome for this methodology, highlighting the high Z-selectivity.

Dehydrohalogenation Routes to α,β-Unsaturated Systems from Saturated Bromoketones

A classic and widely used method for creating α,β-unsaturated ketones is through the dehydrohalogenation of α-halo ketones. libretexts.orgopenstax.orglibretexts.org This elimination reaction, typically following an E2 mechanism, involves treating an α-bromo ketone with a base to remove a proton from the α'-position and the bromine atom, thereby forming a carbon-carbon double bond. libretexts.orgopenstax.org

To synthesize an α-bromo-α,β-unsaturated ketone, the starting material is often an α,α'-dibrominated saturated ketone. Selective dehydrobromination can then be induced. The reaction of an α-bromo substituted ketone with a sterically hindered base, such as pyridine, is a common practice to facilitate this transformation and generate the conjugated enone system. libretexts.org The regioselectivity of the initial bromination is key; under acidic conditions, bromination tends to occur at the more substituted α-carbon because it proceeds through the more stable, more substituted enol intermediate. openstax.orglibretexts.org

Table 2: Dehydrobromination of an α-Bromo Ketone libretexts.org

| Starting Material | Base/Conditions | Product | Significance |

|---|

Copper(II) Bromide-Mediated Oxidation of Acylated Enols

Copper(II) bromide (CuBr₂) serves as an effective reagent for the synthesis of α,β-unsaturated ketones from acylated enols, such as enol acetates. durham.ac.ukgoogle.com This process offers an alternative to palladium-based Saegusa-type oxidations. The mechanism involves an initial α-bromination of the enol acetate (B1210297) to form a transient α-bromo ketone intermediate, which then undergoes rapid elimination of HBr to yield the final α,β-unsaturated product. durham.ac.uk

This method is operationally simple and can be performed in a single step using superstoichiometric amounts of CuBr₂. durham.ac.uk The reaction's success can be substrate-dependent; for some linear carbonyls, the reaction may stop at the α-bromination stage without subsequent elimination. durham.ac.uk Steric hindrance at the α-position appears to be a key factor in determining whether the substrate undergoes the full elimination to the enone. durham.ac.uk

Table 3: Outcome of CuBr₂-Mediated Oxidation on Various Enol Acetates durham.ac.uk

| Substrate Type | Product | Observation |

|---|---|---|

| Cyclic Enol Acetate | α,β-Unsaturated Ketone | Full elimination to the enone is observed. |

Stereocontrolled Synthesis of (E)-Brominated Enones

Achieving stereocontrol, particularly the desired (E)-configuration of the bromoalkene moiety, is a critical challenge in the synthesis of compounds like (1E)-1-bromo-2-methylpent-1-en-3-one. This requires sophisticated methodologies that can precisely dictate the spatial arrangement of substituents around the double bond.

Diastereoselective and Enantioselective Methods for Bromovinyl Ketones

The development of diastereoselective and enantioselective methods is crucial for accessing chiral bromovinyl ketones. While direct methods for the title compound are specific, analogous strategies highlight the principles involved. For example, formal vinylidene insertion into cyclopropanone equivalents provides a route to enantioenriched alkylidenecyclobutanones. This process involves the electrophilic activation of an alkenylcyclopropanol with N-bromosuccinimide (NBS), which triggers a stereospecific rearrangement to form a brominated cyclobutanone intermediate that can then undergo elimination. chemrxiv.org Such strategies demonstrate how electrophile-induced rearrangements can be harnessed for stereocontrol.

Another approach involves the diastereoselective synthesis of complex heterocyclic systems from simple ketones. These methods can introduce multiple stereocenters in a single step with high levels of diastereoselectivity, providing access to a wide variety of substituted scaffolds. rsc.org

Regioselective Bromination in Multifunctionalized Substrates

In substrates with multiple potential bromination sites, regioselectivity is paramount. The outcome of ketone halogenation is highly dependent on the reaction conditions. wikipedia.org

Acidic Conditions : In the presence of acid, halogenation proceeds through an enol intermediate. For unsymmetrical ketones, the reaction favors halogenation at the more substituted α-carbon, as this proceeds via the more thermodynamically stable enol. wikipedia.org

Basic Conditions : Under basic conditions, halogenation occurs via an enolate. The reaction typically happens at the less sterically hindered (less substituted) α-carbon, as the proton removal is faster at this position. Subsequent halogenations under basic conditions are more rapid due to the inductive electron-withdrawing effect of the first halogen, which increases the acidity of the remaining α-hydrogens. wikipedia.org

This differential reactivity is a powerful tool for directing bromination. For example, the regioselective bromination of 5-methoxybacteriochlorin with NBS occurs specifically at the least hindered meso position, yielding the 15-bromo analogue in 85% yield, showcasing how electronic and steric effects can dictate the reaction's outcome in a complex molecule. nih.gov

Palladium-Catalyzed Stereoselective Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the stereoselective formation of C-C bonds, including those needed for (E)-brominated enones. The Suzuki-Miyaura cross-coupling reaction, for example, can be used for the stereocontrolled synthesis of (E)-stilbene derivatives. nih.govresearchgate.net In these reactions, an (E)-vinylboronic acid ester is coupled with an aryl bromide, and the reaction proceeds with complete retention of the alkene geometry. nih.govresearchgate.net This principle can be extended to the synthesis of (E)-enones by coupling an appropriate vinylboron reagent with a suitable partner. The choice of ligand for the palladium catalyst is often critical for achieving high yields and stereoselectivity. nih.gov

Similarly, Pd-catalyzed Sonogashira cross-coupling reactions of cyclic 1,3-diones can provide β-substituted cyclic enones with high generality. organic-chemistry.org These methods demonstrate the capability of palladium catalysis to construct complex enone systems with defined stereochemistry.

Table 4: Summary of Stereocontrol Strategies

| Method | Principle | Key Feature |

|---|---|---|

| Diastereoselective Synthesis | Introduction of multiple stereocenters in one step with predictable relative stereochemistry. rsc.org | High diastereoselectivity. |

| Regioselective Bromination | Exploiting differential reactivity of α-protons under acidic vs. basic conditions. wikipedia.org | Control of bromine atom placement. |

Domino Reaction Sequences in Brominated Enone Synthesis

The synthesis of complex molecules can be significantly streamlined by employing domino reactions, also known as cascade or tandem reactions. stmarys-ca.edu These processes involve two or more bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates, leading to a significant increase in efficiency and atom economy. stmarys-ca.edue-bookshelf.de In the context of brominated enones, domino sequences offer an elegant approach to rapidly construct these valuable synthetic intermediates.

Domino reactions for the synthesis of brominated enones typically involve the sequential formation of the enone backbone followed by a bromination step, or a concurrent process where bromination triggers or is part of the cascade. While specific domino sequences for the direct synthesis of this compound are not extensively documented, the principles can be applied to analogous structures. These sequences often begin with the formation of an α,β-unsaturated ketone, which is then subjected to bromination in the same pot.

One potential domino approach involves an initial aldol (B89426) condensation between an aldehyde and a ketone to form a β-hydroxy ketone, which then undergoes dehydration to yield an enone. This enone can subsequently be brominated in situ. For example, a reaction could be initiated that facilitates both the condensation and dehydration, followed by the introduction of a brominating agent to achieve the final brominated enone without isolation of the intermediate enone.

Another strategy could involve a Meyer-Schuster rearrangement of a propargylic alcohol to form an enone, which is then captured by a brominating agent. Research has shown that Meyer-Schuster intermediates, generated in situ, can undergo domino reactions such as nitration. organic-chemistry.org A similar concept could be applied for bromination.

Furthermore, one-pot procedures that achieve the β-substitution of enones can be considered a type of domino reaction. organic-chemistry.orgrsc.org These methods may involve a conjugate addition to an enone, followed by an oxidation or elimination step to re-form the double bond with the desired substituent. organic-chemistry.orgrsc.orgresearchgate.net If a bromine-containing nucleophile or an electrophilic brominating agent is used in a subsequent step within the same pot, a brominated enone could be synthesized in a domino fashion.

The following interactive table summarizes potential transformations that could be combined in a domino sequence for the synthesis of brominated enones, based on established organic reactions.

| Initiating Reaction | Intermediate Transformation | Terminating Reaction | Potential Product |

| Aldol Condensation | Dehydration | Electrophilic Bromination | α-Bromo or β-Bromo Enone |

| Meyer-Schuster Rearrangement | In situ Bromination | α-Bromo Enone | |

| Michael Addition | Electrophilic Bromination | β-Substituted α-Bromo Enone | |

| Enamine Formation | Acylation | Halogenation/Elimination | α-Bromo Enone |

Mechanistic Investigations of Reactions Involving 1e 1 Bromo 2 Methylpent 1 En 3 One

Electrophilic and Nucleophilic Reactivity of the Brominated Enone Moiety

The electronic structure of (1E)-1-bromo-2-methylpent-1-en-3-one is characterized by a polarization of electron density due to the electronegative oxygen and bromine atoms. This makes the carbonyl carbon and the β-carbon (C1) electrophilic, while the enolate form can act as a nucleophile.

The carbonyl carbon of an enone is an electrophilic center susceptible to nucleophilic attack. This can lead to a 1,2-addition reaction, where the nucleophile adds directly to the carbonyl carbon. rsc.orgopenstax.org The outcome of the reaction, whether it is a 1,2- or 1,4-addition (conjugate addition), is influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. rsc.orglibretexts.org

For instance, hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition. openstax.org In contrast, softer nucleophiles, like Gilman cuprates (diorganocopper reagents), amines, and thiols, generally favor 1,4-addition. libretexts.orgfiveable.me The general mechanism for nucleophilic addition to α,β-unsaturated carbonyl compounds involves the formation of a resonance-stabilized enolate intermediate. libretexts.orgfiveable.me

| Nucleophile Type | Preferred Addition Pathway | Intermediate |

|---|---|---|

| Hard Nucleophiles (e.g., Grignard reagents) | 1,2-Addition (Direct) | Alkoxide |

| Soft Nucleophiles (e.g., Gilman cuprates) | 1,4-Addition (Conjugate) | Enolate |

The vinylic C1 and α-carbon C2 positions exhibit distinct reactivities. The C1 carbon, bonded to the bromine, is an electrophilic center due to the electron-withdrawing nature of the bromine atom and its conjugation with the carbonyl group. This makes it susceptible to nucleophilic attack, leading to substitution of the bromine atom.

The α-carbon (C2), on the other hand, can exhibit nucleophilic character, especially after the formation of an enolate. libretexts.org The acidity of the α-hydrogens in ketones allows for their removal by a base, generating a nucleophilic enolate that can react with electrophiles. youtube.com In the case of this compound, the methyl group is attached to the α-carbon, which can participate in enolate formation and subsequent reactions.

Conjugate addition, or Michael addition, is a key reaction at the β-carbon (C1) of α,β-unsaturated ketones. fiveable.me This 1,4-addition involves the attack of a nucleophile on the β-carbon, leading to a resonance-stabilized enolate intermediate which is then protonated at the α-carbon. openstax.orglibretexts.org

The bromine atom at the C1 position can function as a leaving group in nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org However, nucleophilic substitution at a vinylic (sp2-hybridized) carbon is generally more difficult than at an sp3-hybridized carbon. quora.comyoutube.com The carbon-bromine bond in vinyl halides has partial double bond character due to resonance, making it stronger and the bromine a less effective leaving group. quora.com

Despite this, under certain conditions, nucleophilic vinylic substitution can occur. researchgate.net The presence of the electron-withdrawing carbonyl group can activate the vinylic position towards nucleophilic attack. Good leaving groups are typically weak bases, and while bromide is a reasonably good leaving group, the kinetics of substitution at a vinylic center are often slow. youtube.comlibretexts.org

Radical Reaction Pathways of Brominated Ketones

In addition to ionic pathways, brominated ketones can undergo reactions involving radical intermediates. These pathways are often initiated by light or radical initiators.

The introduction of a bromine atom into a ketone can proceed through a radical mechanism, particularly under UV irradiation. rsc.orgbyjus.com The process typically involves three stages: initiation, propagation, and termination. byjus.com In the context of bromination, a bromine radical can be generated, which then abstracts a hydrogen atom to form a carbon-centered radical. libretexts.orgresearchgate.net This radical can then react with a bromine source to form the brominated product.

Subsequent transformations of brominated ketones can also involve radical intermediates. For example, dehalogenation reactions using reagents like tributyltin hydride proceed via a radical chain mechanism where a tin radical abstracts the bromine atom, generating a carbon-centered radical. libretexts.org

Photochemical methods are commonly employed for the α-bromination of ketones using reagents like N-bromosuccinimide (NBS) under UV-vis irradiation. researchgate.net This method often proceeds through a radical pathway and can be carried out under mild conditions without the need for a catalyst or radical initiator. researchgate.net The reaction is believed to involve the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical.

Catalytic radical bromination offers an alternative approach. For instance, visible-light photoredox catalysis can be used to generate bromine radicals from sources like N-bromosuccinimide. mdpi.comnih.gov These catalytic systems allow for controlled generation of radicals under mild conditions, enabling various transformations. nih.gov

| Method | Reagent | Initiation | Key Features |

|---|---|---|---|

| Photochemical Bromination | N-Bromosuccinimide (NBS) | UV-vis irradiation | Mild conditions, catalyst-free researchgate.net |

| Catalytic Radical Bromination | N-Bromosuccinimide (NBS) | Visible-light photocatalyst | Controlled radical generation mdpi.comnih.gov |

Rearrangement Processes and Isomerization in Brominated Enone Systems

Brominated enone systems, including acyclic α,β-unsaturated ketones like this compound, can undergo several types of rearrangement and isomerization reactions, primarily driven by photochemical energy. sci-hub.se These processes are of significant interest as they can lead to structurally diverse products.

The most common photochemical reaction for acyclic and large-ring cyclic α,β-unsaturated carbonyl compounds is E/Z (cis-trans) isomerization around the carbon-carbon double bond. magadhmahilacollege.org This transformation is typically efficient and proceeds through the excitation of the molecule to a triplet π-π* excited state. sci-hub.semagadhmahilacollege.org In this excited state, the rotational barrier around the C=C bond is significantly lower, allowing for rotation and subsequent relaxation to a mixture of E and Z isomers. For this compound, this would involve its conversion to the corresponding (1Z) isomer.

In addition to isomerization, more complex photochemical rearrangements can occur, though they are more frequently documented in cyclic enones. sci-hub.se These reactions often proceed from different excited states and can involve intramolecular hydrogen abstraction or cycloadditions. magadhmahilacollege.org For instance, β,γ-unsaturated enones are known to undergo the oxa-di-π-methane rearrangement, which involves a 1,2-acyl migration to form cyclopropyl (B3062369) conjugated ketones. researchgate.net While the title compound is an α,β-unsaturated enone, understanding these alternative pathways in related structures provides a broader context for enone reactivity.

The specific rearrangement pathway is highly dependent on the molecular structure and the reaction conditions, particularly the solvent and the wavelength of light used for irradiation. sci-hub.se Brønsted and Lewis acids can also catalyze photochemical E/Z isomerization of α,β-unsaturated ketones by altering the photophysical properties of the chromophore. nih.gov

| Process | Description | Typical Substrate | Driving Force / Conditions |

|---|---|---|---|

| E/Z Isomerization | Geometric isomerization around the C=C double bond. | Acyclic or large-ring α,β-unsaturated enones | Photochemical excitation (UV light), often via a triplet π-π* state. sci-hub.semagadhmahilacollege.org |

| Lumi-ketone Rearrangement | Rearrangement to a bicyclo[3.1.0]hexan-2-one structure. | Cyclohexenones | Photochemical excitation in solvents like t-butyl alcohol. sci-hub.se |

| Oxa-di-π-methane Rearrangement | A 1,2-acyl shift resulting in the formation of a cyclopropyl ketone. | β,γ-unsaturated enones | Sensitized photochemical irradiation. researchgate.net |

Elimination Reactions for Conjugated Double Bond Formation (Dehydrobromination)

Elimination reactions in halogenated compounds are a fundamental method for introducing unsaturation. In the case of this compound, which is a vinyl bromide, dehydrobromination would involve the removal of a hydrogen atom from an adjacent carbon and the bromine atom. This process typically requires strong basic conditions and results in the formation of an alkyne, creating a highly conjugated ynone system.

The reactivity of vinyl halides in elimination reactions is generally lower than that of their saturated alkyl halide counterparts. This reduced reactivity is attributed to the increased strength of the C(sp²)–Br bond compared to a C(sp³)–Br bond and the greater electronegativity of the sp² hybridized carbon atom. ekb.eg

The mechanism for the dehydrobromination of a vinyl halide typically proceeds via an E2 (bimolecular elimination) pathway, especially when a strong, non-hindered base is used. This concerted mechanism involves the simultaneous abstraction of a proton by the base and the departure of the bromide leaving group. stackexchange.com For this to occur efficiently, the proton being removed and the leaving group ideally adopt an anti-periplanar geometry. stackexchange.com

In a related context, the dehydrobromination of α-bromo alkyl ketones is a common and efficient method for synthesizing α,β-unsaturated ketones. libretexts.orglibretexts.org This reaction is also typically base-promoted and follows an E2 mechanism. A sterically hindered base, such as pyridine, is often used to favor elimination over substitution. libretexts.orglibretexts.org This process underscores the utility of elimination reactions in creating conjugated systems from halogenated carbonyl precursors.

| Feature | Description for Vinyl Halide Dehydrobromination |

|---|---|

| Reaction Type | β-Elimination |

| Common Mechanism | E2 (Bimolecular Elimination). stackexchange.com |

| Key Steps | Concerted (single-step) process: Base abstracts a β-proton while the C-Br bond breaks, and a π-bond forms. |

| Reagents | Strong bases (e.g., alkoxides, sodium amide). |

| Product | An alkyne (in this case, a conjugated ynone). |

| Reactivity Factor | Less reactive than alkyl halides due to stronger C(sp²)-Br bond. ekb.eg |

Acid-Catalyzed Mechanism of Alpha-Halogenation and Enol Formation

The title compound, an α-bromo-α,β-unsaturated ketone, is typically synthesized via the α-halogenation of a corresponding ketone precursor. This reaction can be performed under acidic conditions, and its mechanism is a cornerstone of carbonyl chemistry, proceeding through a critical enol intermediate. libretexts.orgmasterorganicchemistry.com

The acid-catalyzed α-halogenation of a ketone involves several distinct steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Attack on Halogen : The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic halogen molecule (e.g., Br₂). This forms a new carbon-bromine bond at the α-position and generates a resonance-stabilized oxonium ion intermediate. libretexts.orgmasterorganicchemistry.com

Deprotonation : In the final step, a base (e.g., H₂O) removes the proton from the carbonyl oxygen, yielding the final α-halogenated ketone product and regenerating the acid catalyst. libretexts.orgmasterorganicchemistry.com

Kinetic studies provide strong evidence for this mechanism. The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration (rate = k[ketone][H⁺]). libretexts.orgmissouri.edu This indicates that the halogen is not involved in the rate-limiting step. libretexts.orgmissouri.edu Further evidence comes from deuterium (B1214612) exchange studies, which show that the rate of acid-catalyzed α-deuteration is identical to the rate of α-halogenation for a given ketone, implying a common rate-determining step: the formation of the enol intermediate. libretexts.orglibretexts.org

For unsymmetrical ketones, acid-catalyzed halogenation typically occurs at the more substituted α-carbon, as this proceeds through the more thermodynamically stable, more substituted enol intermediate. jove.com

| Step | Process | Key Intermediate | Kinetic Significance |

|---|---|---|---|

| 1 | Protonation of carbonyl oxygen. | Protonated ketone (oxonium ion). | Fast, reversible equilibrium. |

| 2 | Deprotonation of α-carbon. | Enol. | Slow, rate-determining step. libretexts.orgjove.com |

| 3 | Nucleophilic attack of enol on Br₂. | Resonance-stabilized oxonium ion. | Fast. |

| 4 | Deprotonation of carbonyl oxygen. | α-bromo ketone (product). | Fast, regenerates acid catalyst. libretexts.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| (1Z)-1-bromo-2-methylpent-1-en-3-one |

| Pyridine |

| t-butyl alcohol |

Lack of Specific Research Data on this compound Transformations and Synthetic Applications

Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research detailing the synthetic transformations and applications of the compound This compound for the outlined topics. While the requested reaction types—such as Michael additions, cycloadditions, and various cross-coupling reactions (Suzuki, Stille, Heck, Sonogashira)—are well-established for the broader class of α,β-unsaturated ketones and vinylic bromides, their specific application to this compound is not documented in the available resources.

Therefore, it is not possible to provide detailed research findings, data tables, or specific examples for the following sections as requested:

Transformations and Synthetic Applications of 1e 1 Bromo 2 Methylpent 1 En 3 One

Synthesis of Heterocyclic Compounds from Brominated Enones

General principles of organic chemistry suggest that (1E)-1-bromo-2-methylpent-1-en-3-one would be a versatile bifunctional reagent. The α,β-unsaturated ketone moiety could act as a Michael acceptor for various nucleophiles. makingmolecules.commasterorganicchemistry.comlibretexts.org The vinylic bromide functionality would be expected to participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. wikipedia.orgwikipedia.orgwikipedia.org However, without specific experimental data for this particular substrate, any discussion would be purely hypothetical and would not meet the requirement for scientifically accurate, detailed research findings.

Derivatization to Other Functionalized Organic Molecules

The vinyl bromide moiety in this compound is a prime site for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions would allow for the introduction of a wide variety of substituents at the C1 position.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve coupling the vinyl bromide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond, enabling the synthesis of a diverse range of substituted enones.

Heck Reaction: The vinyl bromide could react with an alkene in the presence of a palladium catalyst to form a new, more substituted alkene. This reaction is a valuable method for carbon-carbon bond formation.

Sonogashira Coupling: Coupling with a terminal alkyne under palladium and copper catalysis would yield a conjugated enyne, a versatile building block for further transformations.

Stille Coupling: Reaction with an organotin reagent would be another avenue for carbon-carbon bond formation, offering a complementary approach to the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to form a carbon-nitrogen bond by reacting the vinyl bromide with an amine, leading to the synthesis of enamines or their derivatives.

The enone functionality also offers numerous possibilities for derivatization:

Michael Addition (Conjugate Addition): The β-carbon of the α,β-unsaturated ketone is electrophilic and susceptible to attack by nucleophiles. A wide range of nucleophiles, including organocuprates, enolates, amines, and thiols, could be added to generate more complex structures.

1,2-Addition to the Carbonyl Group: Reagents such as organolithium or Grignard reagents could add to the carbonyl carbon, forming a tertiary alcohol.

Reduction: The carbonyl group could be selectively reduced to a secondary alcohol, or both the carbonyl and the double bond could be reduced, depending on the choice of reducing agent.

Epoxidation: The carbon-carbon double bond could be epoxidized to form an epoxy ketone, a useful intermediate for further functionalization.

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Potential Product |

| Suzuki-Miyaura Coupling | Organoboron, Pd catalyst, Base | Vinyl Bromide | Substituted Diene |

| Heck Reaction | Alkene, Pd catalyst, Base | Vinyl Bromide | Substituted Diene |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Vinyl Bromide | Conjugated Enyne |

| Michael Addition | Nucleophile (e.g., R₂CuLi) | Enone (β-carbon) | Substituted Ketone |

| Grignard Reaction | RMgX | Enone (Carbonyl) | Tertiary Alcohol |

Potential in Complex Molecule and Natural Product Synthesis

While no specific examples of the use of this compound in the synthesis of complex molecules or natural products have been found, its structure suggests significant potential. Molecules containing the α,β-unsaturated ketone motif are common intermediates in the synthesis of a wide array of natural products and biologically active compounds.

The ability to functionalize both the vinyl bromide and the enone system provides a powerful platform for building molecular complexity. For instance, a Suzuki-Miyaura coupling at the vinyl bromide position could be followed by a Michael addition to the enone, allowing for the rapid construction of a highly substituted carbon skeleton from a simple starting material. This type of sequential functionalization is a key strategy in modern organic synthesis.

Furthermore, the stereochemistry of the starting material, being the (1E)-isomer, could potentially be transferred to the products of these reactions, which is a crucial aspect of synthesizing enantiomerically pure complex molecules. The combination of a reactive handle for cross-coupling (the vinyl bromide) with a versatile Michael acceptor and electrophilic carbonyl (the enone) makes this compound a theoretically valuable, albeit currently underexplored, building block in synthetic organic chemistry.

Computational Chemistry and Spectroscopic Characterization of 1e 1 Bromo 2 Methylpent 1 En 3 One

Advanced Spectroscopic Methods for Structural Elucidation

The definitive structure of (1E)-1-bromo-2-methylpent-1-en-3-one can be determined through a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular framework, from the connectivity of atoms to the nature of functional groups and the precise molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the different types of protons in the molecule. The vinylic proton (=CHBr) would likely appear as a singlet in the downfield region. The ethyl group would present as a quartet (CH₂) and a triplet (CH₃), while the methyl group attached to the double bond would be a singlet.

¹³C NMR: The carbon NMR spectrum would reveal six distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal. The two olefinic carbons (C=C) would also be in the downfield region, followed by the carbons of the ethyl and methyl groups.

COSY (Correlation Spectroscopy): This 2D NMR technique would establish the correlations between coupled protons. A clear correlation would be expected between the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| =CHBr | Downfield singlet | Downfield |

| C=O | - | Most downfield |

| C(CH₃)= | - | Downfield |

| CH₂CH₃ | Quartet | Mid-field |

| CH₂CH₃ | Triplet | Upfield |

Note: The exact chemical shifts would need to be determined experimentally.

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch, typically around 1685-1700 cm⁻¹, and the carbon-carbon double bond (C=C) stretch, expected around 1600-1650 cm⁻¹. The C-Br stretch would appear at a lower frequency.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for more symmetric, less polar bonds. The C=C double bond, in particular, may show a strong Raman signal.

High-resolution mass spectrometry is crucial for determining the exact molecular formula and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₆H₉BrO. uni.lu Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). docbrown.info

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 176.99095 |

| [M+Na]⁺ | 198.97289 |

| [M-H]⁻ | 174.97639 |

| [M]⁺ | 175.98312 |

Data from predicted collision cross-section values. uni.lu

Should this compound be a crystalline solid, X-ray crystallography could provide an unambiguous three-dimensional structure. This technique would confirm the (E)-stereochemistry of the double bond and provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state.

Theoretical Studies and Quantum Chemical Modeling

Computational chemistry offers a powerful approach to complement experimental data, providing insights into the electronic properties of the molecule.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the electronic structure of this compound. These calculations can predict the molecular orbital energies (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity. The analysis of the electron density distribution would reveal the polarization of bonds, with the carbonyl group showing significant charge separation. ncert.nic.in The carbon-oxygen double bond is polarized due to the higher electronegativity of oxygen relative to carbon, making the carbonyl carbon an electrophilic center. ncert.nic.in

Table 3: Mentioned Compounds

| Compound Name |

|---|

Conformational Landscape and Stereoelectronic Effects

The conformational landscape of this compound, an α,β-unsaturated ketone, is primarily defined by rotation around the single bond connecting the carbonyl group and the C=C double bond (C2-C3 bond). This rotation gives rise to two main planar conformers: the s-trans (or transoid) and s-cis (or cisoid) forms, where the C=O and C=C bonds are anti-periplanar and syn-periplanar, respectively. rsc.org Computational studies on similar α,β-unsaturated systems indicate that the s-trans conformer is generally more stable due to reduced steric hindrance. nih.gov

In the case of this compound, the s-trans conformer would place the bulky ethyl group attached to the carbonyl carbon away from the vinylic part of the molecule, minimizing steric repulsion. Conversely, the s-cis conformer would result in significant steric clash between the ethyl group and the vinylic methyl group. Therefore, the s-trans conformer is predicted to be the global minimum on the potential energy surface.

The rotational barrier between these conformers is influenced by the degree of π-conjugation. ugm.ac.id The delocalization of π-electrons across the O=C–C=C system imparts a degree of double-bond character to the central C–C single bond, which increases the energy required for rotation. rsc.org

Stereoelectronic effects play a crucial role in the molecule's structure and reactivity. Key effects include:

Hyperconjugation: The methyl group at the C2 position can donate electron density to the π-system through hyperconjugation (σC-H → π*C=C interaction), which helps to stabilize the conjugated system.

These competing electronic effects, combined with steric factors, dictate the molecule's preferred geometry and the relative energies of its conformers.

Table 1: Predicted Relative Energies of Major Conformers for this compound

| Conformer | Dihedral Angle (O=C3–C2=C1) | Predicted Relative Energy (kcal/mol) | Predicted Population (at 298 K) | Key Steric Interaction |

| s-trans | ~180° | 0.0 (Global Minimum) | >95% | Minimal |

| s-cis | ~0° | 3.5 - 5.0 | <5% | Ethyl group vs. Methyl group |

| Skew | ~90° | 7.0 - 9.0 (Transition State) | Negligible | Loss of π-conjugation |

Reaction Mechanism Predictions and Energetic Profiling of Transformations

The reactivity of this compound is governed by the presence of multiple electrophilic sites. Computational modeling can predict the pathways and energetic barriers for reactions with nucleophiles. The two primary modes of attack for a nucleophile (Nu⁻) are 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon).

1,4-Conjugate Addition (Michael Addition): Nucleophilic attack at the β-carbon (C1) is facilitated by the electron-withdrawing nature of the conjugated carbonyl group. This pathway leads to the formation of a resonance-stabilized enolate intermediate. The presence of the bromine atom at C1 may sterically hinder this approach, but its inductive effect enhances the electrophilicity of the C=C bond.

1,2-Addition: Direct attack at the electrophilic carbonyl carbon (C3) forms a tetrahedral alkoxide intermediate. This pathway is generally favored by "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) and under kinetic control.

Computational studies on similar enone systems suggest that softer nucleophiles and thermodynamically controlled conditions favor the 1,4-addition pathway. The energetic profile would show that while the activation barrier for 1,2-addition might be lower, the resulting enolate from 1,4-addition is a more stable intermediate, leading to the thermodynamic product upon workup.

Another potential transformation involves reactions at the C-Br bond, such as nucleophilic vinylic substitution or the formation of organometallic reagents. However, these reactions typically require specific and often harsh conditions. For instance, the atmospheric oxidation initiated by OH radicals would likely proceed via electrophilic addition to the C=C double bond. copernicus.org

Table 2: Predicted Energetic Profile for Nucleophilic Addition of a Soft Nucleophile (e.g., Thiolate)

| Reaction Pathway | Intermediate/Transition State | Predicted Activation Energy (ΔG‡) (kcal/mol) | Predicted Reaction Energy (ΔG) (kcal/mol) |

| 1,4-Addition | Transition State 1 (TS1, Nu attacking C1) | 10 - 15 | - |

| Enolate Intermediate | - | -15 to -20 | |

| 1,2-Addition | Transition State 2 (TS2, Nu attacking C3) | 12 - 18 | - |

| Alkoxide Intermediate | - | -10 to -15 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. ivanmr.comresearchgate.net These predictions are invaluable for structure verification and analysis.

Infrared (IR) Spectroscopy: The calculated IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The conjugation between the carbonyl group and the double bond is predicted to lower the C=O stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹). orgchemboulder.comlibretexts.org

Table 3: Predicted Characteristic IR Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O Stretch | α,β-Unsaturated Ketone | 1685 - 1705 | Strong |

| C=C Stretch | Conjugated Alkene | 1620 - 1640 | Medium |

| C-H Stretch | Alkyl (sp³) | 2870 - 2960 | Medium-Strong |

| C-H Stretch | Vinylic (sp²) | 3010 - 3040 | Medium-Weak |

| C-Br Stretch | Vinyl Bromide | 650 - 690 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be estimated using empirical models or calculated with greater accuracy using DFT methods. acs.org The chemical shifts are highly sensitive to the electronic environment of each nucleus.

¹H NMR: The vinylic proton is expected to be downfield due to the deshielding effects of the bromine and the conjugated system. The protons of the ethyl and methyl groups will appear in the aliphatic region, with their shifts influenced by their proximity to the carbonyl and vinyl groups.

¹³C NMR: The carbonyl carbon is predicted to have the most downfield chemical shift. libretexts.org The carbons of the double bond will appear in the typical alkene region, with their precise shifts determined by the substitution pattern (bromo, methyl). The presence of the heavy bromine atom can also influence the chemical shift of the carbon it is attached to. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | =CHBr | 6.5 - 6.8 | 115 - 120 |

| 2 | =C(CH₃) | - | 135 - 140 |

| 3 | C=O | - | 198 - 203 |

| 4 | CH₂CH₃ | 2.5 - 2.8 (q) | 30 - 35 |

| 5 | CH₂CH₃ | 1.0 - 1.2 (t) | 8 - 12 |

| 6 | =C(CH₃) | 1.9 - 2.1 (s) | 15 - 20 |

Note: (s) = singlet, (t) = triplet, (q) = quartet.

Q & A

Q. How should researchers present conflicting spectral data for this compound in publications?

- Methodology : Provide raw data (e.g., NMR FID files, XRD cif files) as supplementary materials. Annotate spectra with peak assignments and reference standards. For unresolved discrepancies, discuss potential causes (e.g., solvent impurities, crystallographic disorder) and propose validation experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.